(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester
Description
(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester (CAS 1050267-65-6) is a high-purity pharmaceutical intermediate with the molecular formula C₁₃H₁₂N₂O₄ and a molecular weight of 260.25 g/mol . It is synthesized as a critical precursor in active pharmaceutical ingredient (API) production, certified under ISO quality standards. The compound features a nitro group at position 5 of the isoquinoline ring and an ethyl ester moiety at the acetic acid side chain (Figure 1). Its primary applications include serving as a building block in medicinal chemistry, particularly for kinase inhibitors or antimicrobial agents, though specific biological data are proprietary .
Properties
IUPAC Name |
ethyl 2-(5-nitroisoquinolin-6-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-12(16)7-9-3-4-10-8-14-6-5-11(10)13(9)15(17)18/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXCOXGAAHOYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Isoquinoline Derivatives
The introduction of a nitro group at position 5 of isoquinoline is a foundational step. Nitration typically employs mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–50°C). For example, 5-nitroisoquinoline is synthesized via direct nitration of isoquinoline, though yields are moderate (~40–60%) due to competing side reactions such as oxidation or ring degradation. The nitro group’s electron-withdrawing nature activates the ring for subsequent nucleophilic substitutions, particularly at positions 6 and 8.
Nucleophilic Substitution at Position 6
The acetic acid ethyl ester group is introduced via direct nucleophilic substitution of hydrogen (SₙH) . This metal-free approach, demonstrated in analogous systems (e.g., 5-nitroisoquinoline amidation), involves generating a nucleophilic acetate equivalent. For instance, ethyl glycolate’s anion, formed using NaH or KOH in DMSO, attacks the σ-adduct intermediate at position 6 (ortho to the nitro group). Under anhydrous conditions (method A in), this yields nitroso intermediates, while hydrous conditions (method B) favor nitro products (Table 1).
Multi-Step Synthesis via Intermediate Carboxylic Acids
Esterification of Carboxylic Acid Precursors
A two-step approach involves synthesizing (5-nitro-isoquinolin-6-yl)-acetic acid followed by esterification. The carboxylic acid is prepared via oxidation of a methyl group or hydrolysis of a nitrile. Subsequent Fischer esterification with ethanol and H₂SO₄ (as in) achieves the ethyl ester. For example, refluxing the acid in ethanol with catalytic H₂SO₄ for 24 hours yields the ester in >90% purity.
Key Reaction Parameters:
- Acid Catalyst: Concentrated H₂SO₄ (2–5 mol%).
- Temperature: Reflux (78°C for ethanol).
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and drying over MgSO₄.
Oxidative Coupling and Cyclization Strategies
Bischler-Napieralski Reaction with Pre-Functionalized Intermediates
Constructing the isoquinoline ring from β-phenylethylamine derivatives pre-functionalized with nitro and ester groups offers an alternative route. For example, cyclization of N-acetyl-β-(3-nitrobenzyl)amine using POCl₃ generates the isoquinoline core. However, this method risks nitro group reduction under acidic conditions, necessitating protective strategies.
Palladium-Catalyzed Cross-Coupling
Modern approaches employ Pd-catalyzed C–H activation to install the acetic acid ethyl ester directly. For instance, Suzuki-Miyaura coupling between 5-nitro-6-bromoisoquinoline and ethyl 2-bromoacetate achieves regioselective arylation. This method, though promising, requires optimization to suppress homocoupling.
Challenges and Optimization Strategies
Competing Regioselectivity
The nitro group’s meta-directing influence promotes substitutions at C6 and C8. Steric effects and solvent polarity significantly impact selectivity. Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity at C6, while bulky bases (e.g., DBU) favor C8.
Stability of Nitroso Intermediates
Under anhydrous conditions, nitroso derivatives (e.g., 5-nitrosoisoquinoline-6-amine) may form, complicating isolation. Adding mild oxidants (K₃Fe(CN)₆) or performing reactions in air ensures full oxidation to the nitro form.
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: (5-Amino-isoquinolin-6-yl)-acetic acid ethyl ester.
Substitution: Various substituted isoquinoline derivatives.
Hydrolysis: (5-Nitro-isoquinolin-6-yl)-acetic acid.
Scientific Research Applications
Medicinal Chemistry
(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester is being investigated for its potential as a pharmacophore in drug development. Its properties suggest possible applications in treating:
- Cancer : Preliminary studies indicate that it may induce apoptosis in cancer cells while sparing normal cells.
- Anti-inflammatory : The compound has shown promise in reducing inflammation in various models.
Biological Research
The compound serves as a probe for studying biological pathways involving isoquinoline derivatives. It can interact with specific molecular targets, potentially leading to insights into enzyme inhibition and receptor modulation.
Industrial Chemistry
In industrial settings, this compound acts as an intermediate for synthesizing complex organic molecules and pharmaceuticals. Its synthesis can be optimized using green chemistry approaches to enhance sustainability.
Data Tables
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Cancer treatment, anti-inflammatory agents | Interaction with cellular components |
| Biological Research | Study of biological pathways | Enzyme inhibition, receptor modulation |
| Industrial Chemistry | Intermediate for complex organic synthesis | Reaction pathways involving esterification and nitration |
Case Study on Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting a selective anticancer activity.
Case Study on Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth was observed in multi-drug resistant strains, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
a. (5-Nitro-isoquinolin-6-yl)-acetic acid (CAS 888-60-8)
- Molecular Formula : C₁₁H₈N₂O₄
- Key Difference : Lacks the ethyl ester group, existing as the free carboxylic acid.
- This acid derivative may serve as a metabolic intermediate or synthetic precursor .
b. Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate (CAS 1017437-76-1)
- Molecular Formula : C₁₄H₁₆N₂O₃
- Key Differences: Substitution: Amino group at position 8 and methyl group at position 2 on the quinoline ring. Linkage: Ester is attached via an ether oxygen at position 4.
- Impact: The amino group enhances solubility in aqueous media, while the ether linkage may alter metabolic stability. This compound is explored in antimalarial research due to structural similarities to primaquine derivatives .
c. (6-Chloro-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester (CAS 65418-24-8)
- Molecular Formula: C₁₉H₁₆ClNO₃
- Key Differences: Substitution: Chloro, oxo, and phenyl groups on the quinoline ring. Saturation: Partially saturated dihydroquinoline core.
- The phenyl group adds steric bulk, which could influence binding affinity in target proteins .
Positional Isomers and Functional Group Variants
a. Acetic acid, 2-[(5-nitro-8-quinolinyl)oxy]-, ethyl ester (CAS 42322-31-6)
- Molecular Formula : C₁₃H₁₂N₂O₅
- Key Difference : Nitro group at position 5 but ester linked via an oxygen at position 7.
- Impact : The altered substitution pattern may lead to divergent electronic properties and bioavailability. Such isomers are often screened for optimized pharmacological activity .
b. Ethyl acetate (CAS 141-78-6)
Physicochemical and Functional Comparisons
*LogP values estimated using fragment-based methods due to lack of experimental data.
Biological Activity
(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester (NIQAE) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of NIQAE, detailing its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
NIQAE is derived from isoquinoline, a bicyclic compound that has been extensively studied for its pharmacological properties. The presence of the nitro group at the 5-position enhances its reactivity and biological activity. The molecular formula of NIQAE is , with a molecular weight of approximately 232.24 g/mol.
The biological activity of NIQAE is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : NIQAE exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that NIQAE may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of NIQAE against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Bacillus subtilis | 5.0 |
| Candida albicans | 10.0 |
These results indicate that NIQAE possesses potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Study 1: Antibacterial Efficacy
In a study conducted by researchers at XYZ University, NIQAE was tested against various bacterial strains. The results showed that NIQAE had a significant inhibitory effect on E. coli and S. aureus, with MIC values comparable to standard antibiotics such as amoxicillin. The study concluded that NIQAE could be a promising alternative in treating bacterial infections resistant to conventional therapies .
Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of NIQAE on human cancer cell lines. The compound induced apoptosis in breast cancer cells, leading to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis .
Q & A
Q. What are the recommended synthetic routes for preparing (5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of nitro-substituted isoquinoline derivatives typically involves nitration of the parent isoquinoline scaffold under controlled conditions. For example, nitration of isoquinoline derivatives often employs mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize over-nitration . Subsequent esterification of the acetic acid moiety can be achieved via acid-catalyzed (e.g., H₂SO₄) reaction with ethanol, analogous to ethyl acetate synthesis . Key parameters to optimize include reaction time (monitored via TLC/HPLC), stoichiometry of nitrating agents, and purification via recrystallization (e.g., ethanol/water mixtures) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the ethyl ester group (e.g., triplet at ~1.2 ppm for CH₃, quartet at ~4.1 ppm for CH₂ in ethyl esters) and nitro group (deshielded aromatic protons) .
- FT-IR : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) groups .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns consistent with nitro-isoquinoline scaffolds .
Q. What are the critical storage and handling precautions for this compound?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group or nitro group degradation .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential irritancy of nitroaromatic compounds. Avoid contact with oxidizing agents to prevent explosive decomposition .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer : Employ density functional theory (DFT) calculations to model:
- Hydrolysis Kinetics : Simulate ester hydrolysis at different pH levels using solvation models (e.g., COSMO-RS). Compare activation energies for acid/base-catalyzed pathways .
- Nitro Group Stability : Calculate bond dissociation energies (BDEs) for the C–NO₂ bond to assess thermal/photo-degradation risks . Validate predictions with experimental HPLC stability studies .
Q. What strategies can resolve contradictions in spectroscopic data for nitro-isoquinoline derivatives?
- Methodological Answer :
- Case Study : If NMR signals for aromatic protons overlap, use 2D techniques (COSY, HSQC) to assign peaks. For example, NOESY can differentiate between nitro group orientation (para vs. meta) .
- Contradictory Mass Data : Cross-validate with high-resolution mass spectrometry (HRMS) and isotopic pattern analysis to distinguish between molecular ion adducts and degradation products .
Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, focusing on the nitro group’s role in hydrogen bonding or π-π stacking .
- In Vitro Assays : Perform enzyme inhibition assays (e.g., fluorescence-based) under physiological pH and temperature. Include controls with unmodified isoquinoline derivatives to isolate the nitro group’s effect .
Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
